molecular formula C17H14N2O2 B054165 Bimakalim CAS No. 117545-11-6

Bimakalim

Cat. No. B054165
M. Wt: 278.3 g/mol
InChI Key: JTVSKASWNROQQF-UHFFFAOYSA-N
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Description

Bimakalim is a potassium channel opener . It has the IUPAC name 2,2-Dimethyl-4-(2-oxopyridin-1(2H)-yl)-2H-1-benzopyran-6-carbonitrile . It can be prepared from 2-acetyl-4-cyanophenol .


Molecular Structure Analysis

The molecular formula of Bimakalim is C17H14N2O2 . Its molar mass is 278.311 g·mol−1 . Unfortunately, the detailed molecular structure analysis is not available in the retrieved information.


Physical And Chemical Properties Analysis

Bimakalim has a molar mass of 278.311 g·mol−1 . Its chemical formula is C17H14N2O2 . Unfortunately, the detailed physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

  • Cardioprotective Effects : Bimakalim demonstrates a notable capacity to reduce myocardial infarct size in dogs, suggesting its potential in managing heart conditions like ischemia (Yao & Gross, 1994). Similar cardioprotective effects have been observed in swine models, further affirming its role in reducing infarct size via activation of cardiac ATP-sensitive potassium channels (Rohmann et al., 1994).

  • Lack of Anti-Ischemic Efficacy in Angina Pectoris : Contrasting with its benefits in animal models, bimakalim did not demonstrate anti-ischemic benefits in patients with exercise-induced angina pectoris (Burian et al., 2004).

  • Influence on Myocardial Action Potential : Bimakalim has been found to influence myocardial action potentials, which can be critical in managing certain cardiac conditions (Auchampach & Gross, 1994).

  • Lack of Bronchodilator Effect : In studies focusing on respiratory conditions, bimakalim did not show a significant bronchodilator effect in patients with mild to moderate bronchial asthma (Faurschou et al., 1994).

  • Mimicking Ischemic Preconditioning : Research indicates that bimakalim can mimic the effects of ischemic preconditioning in dogs, reducing infarct size, adenosine release, and neutrophil function, which highlights its potential in protecting the heart from ischemic damage (Mizumura et al., 1995).

  • Cardiovascular Effects in Pigs : Bimakalim's cardiovascular effects have also been studied in pigs, indicating its potency as an arterial vasodilator and its potential use in clinical situations requiring the lowering of systemic vascular resistance (Woerkens et al., 1992).

  • Hemodynamic Effects in Humans : In humans, bimakalim has shown significant increases in left ventricular ejection fraction and stroke volume, along with decreases in total peripheral resistance, suggesting its effectiveness as a vasodilating drug (Senior et al., 1993).

  • Effect on Human Cardiac Action Potentials : Bimakalim's electrophysiologic effects on human cardiac action potentials, including its concentration-dependent effects and use-dependence, have been studied, indicating its potential impact on cardiac electrophysiology (Rouet et al., 1999).

Safety And Hazards

Bimakalim is not classified as a hazardous substance or mixture according to the Safety Data Sheet . In case of skin contact, it’s recommended to wash with copious amounts of soap and water for at least 15 minutes . If swallowed, rinse mouth with water and do not induce vomiting unless directed to do so by medical personnel .

properties

IUPAC Name

2,2-dimethyl-4-(2-oxopyridin-1-yl)chromene-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-17(2)10-14(19-8-4-3-5-16(19)20)13-9-12(11-18)6-7-15(13)21-17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVSKASWNROQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C2=C(O1)C=CC(=C2)C#N)N3C=CC=CC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151803
Record name Bimakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bimakalim

CAS RN

117545-11-6
Record name Bimakalim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117545-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bimakalim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117545116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIMAKALIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MP5GR4H9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
974
Citations
Z Yao, GJ Gross - Circulation, 1994 - Am Heart Assoc
… of bimakalim (0.3 and 3.0 ,g/min) markedly accelerated yet the 0.1-lg/min dose of bimakalim … In addition, 0.1 and 0.3 ,ug/min bimakalim did not increase the incidence of ventricular fibril…
Number of citations: 355 www.ahajournals.org
T Mizumura, K Nithipatikom, GJ Gross - Circulation, 1995 - Am Heart Assoc
… effects of ischemic preconditioning or bimakalim, a Katp … atp channel openers, aprikalim and bimakalim, and ischemic … of preconditioning and bimakalim on neutrophil infiltration as …
Number of citations: 201 www.ahajournals.org
JA Auchampach, GJ Gross - Journal of cardiovascular …, 1994 - journals.lww.com
We examined the effect of a new potassium channel opener, bimakalim, on myocardial infarct size (IS) in dogs. Barbital-anesthetized dogs were subjected to 90 min of left circumflex …
Number of citations: 41 journals.lww.com
S Rohmann, H Weygandt, P Schelling… - Cardiovascular …, 1994 - academic.oup.com
… bimakalim infusion was started 15 min before occlusion and also ended at 60 min of reperfusion (group B). In a further seven animals bimakalim … to the same extent as bimakalim. A fifth …
Number of citations: 30 academic.oup.com
B Das, C Sarkar, SK Karanth - Naunyn-Schmiedeberg's Archives of …, 2001 - Springer
We investigated the effects of administration of non-hypotensive doses of ATP-sensitive K + channel (K ATP ) openers (nicorandil and bimakalim), and a specific mitochondrial K ATP …
Number of citations: 29 link.springer.com
DA Lathrop, SJ Contney, ZJ Bosnjak… - … : The Vascular System, 1998 - Elsevier
… ±7.0 msec without bimakalim to 9.5±2.6 msec with 10 μmol·l −1 bimakalim n=6 ; this effect was blocked by glibenclamide. DMP was hyperpolarized by bimakalim. More bimakalim was …
Number of citations: 24 www.sciencedirect.com
P Faurschou, KL Mikkelsen, I Steffensen… - Pulmonary …, 1994 - Elsevier
… Plasma bimakalim concentrations were measured at time 0 and 60 min after each dose, No … inhaled bimakalim at the doses tested. Reasons for the lack of efficacy of inhaled bimakalim …
Number of citations: 22 www.sciencedirect.com
PE Puddu, KD Garlid, F Monti, K Iwashiro… - Cardiovascular drug …, 2000 - academia.edu
… This review focuses on selected aspects of the pharmacology of bimakalim. Bimakalim is … Bimakalim is in many respects similar to other potassium channel openers (KCOs) reviewed …
Number of citations: 17 www.academia.edu
I Aidonidis, A Poyatzi, G Stamatiou… - Journal of …, 2009 - journals.sagepub.com
Potassium channel openers are known to act on potassium ATP-dependent channels in cardiac tissue. Such agents may exacerbate acceleration of acute ischemia-induced ventricular …
Number of citations: 14 journals.sagepub.com
GM Pieper, GJ Gross - Immunopharmacology, 1992 - Elsevier
We investigated the relationship of potassium channel activation on modulation of oxidative respiratory bursts in canine neutrophils. Generation of superoxide anion radicals in …
Number of citations: 23 www.sciencedirect.com

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